molecular formula C18H22N4O2 B5973438 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone

1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone

Cat. No. B5973438
M. Wt: 326.4 g/mol
InChI Key: FTYYHOSMXTYYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone is a chemical compound with a molecular formula C18H23N3O2. It is a novel psychoactive substance that has gained attention in recent years due to its potential as a research chemical. This compound is also known as MPTP, and it is a derivative of the popular research chemical, MPPP. The aim of

Mechanism of Action

The mechanism of action of 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which can have various effects on the brain, depending on the location and function of the dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone are not well documented. However, it is believed to have anxiolytic and antidepressant effects, as well as potential neuroprotective effects. Additionally, this compound has been shown to have a low toxicity profile, which makes it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone in lab experiments is its potential as a tool for studying the role of dopamine in various neurological disorders. Additionally, this compound has a low toxicity profile, which makes it a safer alternative to other research chemicals. However, one limitation of using this compound is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone. One direction is to further investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, further studies are needed to assess its long-term safety and potential for addiction.

Synthesis Methods

The synthesis of 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone involves the reaction of piperidine with 4-methoxyphenylhydrazine to form the intermediate compound, 1-(4-methoxyphenyl)-4-piperidinylhydrazine. This intermediate is then reacted with 2-bromoacetone to form the final product, 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.

Scientific Research Applications

1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to have anxiolytic and antidepressant properties, which could make it a potential treatment for these conditions.

properties

IUPAC Name

1-[1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-3-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-17(23)14-5-4-10-22(12-14)18-20-16(11-19-21-18)13-6-8-15(24-2)9-7-13/h6-9,11,14H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYYHOSMXTYYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone

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